1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene: is an organic compound with the molecular formula C11H14O It is a derivative of benzene, characterized by the presence of two methyl groups and a prop-1-en-1-yloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene can be synthesized through several methods. One common approach involves the alkylation of 1,3-dimethylbenzene (m-xylene) with prop-1-en-1-ol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups or the prop-1-en-1-yloxy group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-[(prop-1-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
1,2-Dimethoxy-4-(1-propenyl)benzene (Methyl isoeugenol): Similar structure with methoxy groups instead of methyl groups.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains methoxy groups and a different alkyl group.
Uniqueness: 1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
833460-90-5 |
---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1,3-dimethyl-5-prop-1-enoxybenzene |
InChI |
InChI=1S/C11H14O/c1-4-5-12-11-7-9(2)6-10(3)8-11/h4-8H,1-3H3 |
InChI Key |
ZUMMNQOGRXBIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC=COC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.